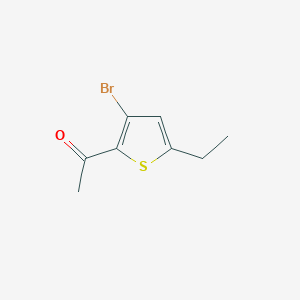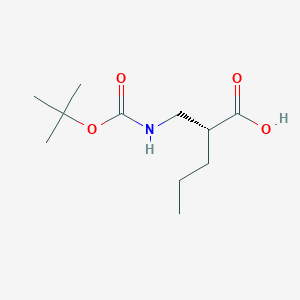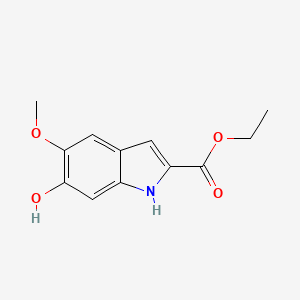![molecular formula C11H8ClN3O B11876161 6-Chloro-1-methyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one CAS No. 61689-23-4](/img/structure/B11876161.png)
6-Chloro-1-methyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-1-methyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one is a heterocyclic compound that belongs to the pyrazoloquinoline family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1-methyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-3-formylquinoline with hydrazine derivatives, followed by cyclization to form the pyrazoloquinoline core . The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and safety. For example, the use of plug-flow metalation/formylation of 2,6-dichloropyrazine followed by cyclization has been demonstrated to be effective for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1-methyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinolines .
Scientific Research Applications
6-Chloro-1-methyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, particularly in the development of anti-cancer and anti-inflammatory drugs.
Industry: It is used in the production of dyes and pigments due to its stable chromophore.
Mechanism of Action
The mechanism of action of 6-Chloro-1-methyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interact with DNA and RNA, affecting gene expression and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-1H-pyrazolo[3,4-b]pyrazine: Similar in structure but differs in the position of the chlorine atom and the presence of a pyrazine ring.
1H-pyrazolo[3,4-b]pyridine: Contains a pyridine ring instead of a quinoline ring.
Pyrazolo[3,4-d]pyrimidine: Features a pyrimidine ring and is known for its CDK2 inhibitory activity.
Uniqueness
6-Chloro-1-methyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one is unique due to its specific substitution pattern and the presence of both pyrazole and quinoline rings. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
61689-23-4 |
|---|---|
Molecular Formula |
C11H8ClN3O |
Molecular Weight |
233.65 g/mol |
IUPAC Name |
6-chloro-1-methyl-9H-pyrazolo[3,4-b]quinolin-4-one |
InChI |
InChI=1S/C11H8ClN3O/c1-15-11-8(5-13-15)10(16)7-4-6(12)2-3-9(7)14-11/h2-5H,1H3,(H,14,16) |
InChI Key |
BOEPYZQXPZVPBG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=N1)C(=O)C3=C(N2)C=CC(=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B11876100.png)
![5H-Indeno[1,2-b]quinolin-10(11H)-one](/img/structure/B11876118.png)





![Dibenzo[b,h][1,6]naphthyridine](/img/structure/B11876170.png)



